REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].C(=O)([O-])[O-].[Na+].[Na+].[F:10][C:11]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[C:12]=1[C:13]#[N:14].Cl>CO>[F:10][C:11]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:20])([F:21])[F:22])[C:12]=1[C:13](=[N:2][OH:3])[NH2:14] |f:0.1,2.3.4|
|
Name
|
aqueous solution
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
49.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1)C(F)(F)F
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
58.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
540 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
at room temperature with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
further stirred 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 60° C
|
Type
|
CUSTOM
|
Details
|
After removing the solvent methanol
|
Type
|
DISTILLATION
|
Details
|
by distillation from the solution
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate, and it
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
obtaining crude crystals
|
Type
|
STIRRING
|
Details
|
thoroughly stirred
|
Type
|
CUSTOM
|
Details
|
the insoluble substance resulted in the solution
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
EXTRACTION
|
Details
|
extracted again with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(N)=NO)C(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |